![molecular formula C22H20N6O3 B6419609 3-[4-(benzyloxy)phenyl]-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 1040663-17-9](/img/structure/B6419609.png)
3-[4-(benzyloxy)phenyl]-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
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Description
The compound is a derivative of the triazolopurine class of compounds . Triazolopurines are a type of heterocyclic compound, which means they contain a ring structure made up of at least two different elements. In this case, the ring structure contains carbon and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be based on the triazolopurine core, with various substituents attached to it. These include a benzyloxy group attached to the phenyl ring, and ethyl and methyl groups attached to the triazolopurine ring .Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown to exhibit antibacterial and anticonvulsant activities, suggesting potential targets could be bacterial cells or neuronal ion channels.
Mode of Action
Based on its structural similarity to other triazole compounds, it may interact with its targets through hydrogen bonding or van der waals interactions, leading to changes in the target’s function .
Biochemical Pathways
Given its potential antibacterial and anticonvulsant activities, it may affect pathways related to bacterial growth or neuronal signaling .
Pharmacokinetics
Similar triazole compounds are known to have good absorption and distribution profiles, moderate metabolism, and are generally excreted via the renal route .
Result of Action
Based on its potential antibacterial and anticonvulsant activities, it may lead to the inhibition of bacterial growth or reduction in seizure activity .
properties
IUPAC Name |
5-ethyl-1-methyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-3-27-17-19(29)23-22(30)26(2)20(17)28-18(24-25-21(27)28)15-9-11-16(12-10-15)31-13-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3,(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPGULJGBOLRBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-1-methyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
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